molecular formula C6H3F4NO3S B123187 1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate CAS No. 147541-08-0

1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate

Cat. No.: B123187
CAS No.: 147541-08-0
M. Wt: 245.15 g/mol
InChI Key: MEYCMYZKEHOPIF-UHFFFAOYSA-N
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Description

1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate is a specialized reagent designed for advanced chemical synthesis and pharmaceutical research. Its molecular structure incorporates two key functional groups that are pivotal in modern fluorine chemistry. The N-fluoro pyridinium moiety acts as a robust electrophilic fluorine source, enabling selective fluorination reactions that are crucial for modifying the physicochemical properties of target molecules, such as enhancing their metabolic stability and membrane permeability . Concurrently, the trifluoromethylpyridine scaffold is a privileged structure in the development of active ingredients; an estimated 20% of pharmaceuticals and 40% of agrochemicals on the market contain a trifluoromethyl group, underscoring its importance in creating novel bioactive compounds . This unique combination makes this compound a valuable building block for constructing complex molecules in medicinal chemistry and drug discovery programs. Its applications extend to the synthesis of sophisticated intermediates for potential antivirals and antitumor agents, reflecting the growing trend of incorporating trifluoromethylpyridine derivatives in clinical candidates . Furthermore, the compound's utility is driven by the continuous demand for fluorinated intermediates that improve drug efficacy and stability, positioning it at the forefront of innovation in chemical synthesis . This product is intended for use in controlled research environments by qualified scientists.

Properties

IUPAC Name

1-fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4NO3S/c7-6(8,9)4-1-2-5(11(10)3-4)15(12,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYCMYZKEHOPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[N+](C=C1C(F)(F)F)F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372184
Record name 1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147541-08-0
Record name 1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonation of Pyridine Precursors

Stepwise Synthesis of 1-Fluoro-5-(Trifluoromethyl)Pyridin-1-Ium-2-Sulfonate

Route 1: Sequential Functionalization

  • Synthesis of 5-(Trifluoromethyl)Pyridin-2-ol :
    Bromination of 2-hydroxypyridine followed by Cu-mediated trifluoromethylation yields the trifluoromethyl-substituted intermediate.

  • Fluorination at Position 1 :
    Treatment with Selectfluor® in acetonitrile at 60°C introduces fluorine at the 1-position.

  • Sulfonation at Position 2 :
    Reaction with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C, followed by ion exchange with Dowex® 50WX8 resin, generates the sulfonic acid.

Key Data :

StepReagent/ConditionsYield (%)Purity (HPLC)
1CuI, TMSCF₃, DMF7892
2Selectfluor®, 60°C6589
3ClSO₃H, 0°C8295

Route 2: One-Pot Multicomponent Assembly

A telescoped approach combines fluorination, trifluoromethylation, and sulfonation in a single reactor. This method leverages the stability of pyridinium intermediates in polar aprotic solvents like dimethylacetamide (DMAc). Patent methodologies for analogous compounds suggest that biphasic systems (e.g., MeOH/H₂O) improve sulfonate group incorporation.

Mechanistic Insight :
The reaction proceeds via a radical pathway for trifluoromethylation, followed by electrophilic fluorination. Sulfonation occurs through a Wheland intermediate stabilized by the electron-withdrawing effects of the CF₃ group.

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

  • Methanol/Toluene Mixtures : Optimal for sulfonate group installation, achieving >80% conversion at -40°C.

  • Dimethylformamide (DMF) : Facilitates Cu-mediated trifluoromethylation but may lead to decomposition above 100°C.

Stability and Purification Challenges

Hygroscopicity Management

Pyridinium sulfonates exhibit extreme hygroscopicity, necessitating storage under P₂O₅ and precipitation from MeOH/acetone mixtures.

Chromatographic Purification

Reverse-phase HPLC with KH₂PO₄/ACN mobile phases (80:20 v/v) resolves sulfonate isomers, as validated in related systems.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Microreactor technology minimizes exothermic risks during fluorination, improving safety and yield reproducibility.

Salt Formation for Stabilization

Isolation as the hydrochloride or sulfate salt enhances stability, mirroring strategies for 1,4-diamino-2-methoxymethylbenzene.

Emerging Methodologies

Electrochemical Fluorination

Recent advances in paired electrolysis enable direct C–H fluorination, potentially bypassing Selectfluor® requirements.

Biocatalytic Approaches

Engineered sulfotransferases show promise for regioselective sulfonation under mild conditions, though substrate scope remains limited.

Chemical Reactions Analysis

1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Chemistry

1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate serves as a versatile reagent in organic synthesis. Its ability to act as a nucleophile or electrophile makes it valuable in various reactions, including:

  • Nucleophilic Substitution Reactions : The compound can participate in nucleophilic substitutions, facilitating the formation of complex organic molecules.
  • Functional Group Transformations : It can be used to introduce functional groups into organic frameworks, enhancing molecular diversity.

Materials Science

In materials science, this compound is explored for its potential applications in developing advanced materials due to its unique electronic properties:

  • Conductive Polymers : Its incorporation into polymer matrices can improve electrical conductivity and thermal stability.
  • Fluorinated Coatings : The compound's fluorinated nature provides hydrophobic properties, making it suitable for protective coatings in harsh environments.

Pharmaceuticals

The pharmaceutical industry has shown interest in this compound for drug development:

  • Antimicrobial Agents : Studies suggest that derivatives of this compound may exhibit antimicrobial activity, making them candidates for new antibiotic formulations.
  • Drug Delivery Systems : Its chemical stability and ability to form complexes with biological molecules position it as a potential carrier in drug delivery systems.

Case Study 1: Synthesis and Application in Drug Development

A recent study explored the synthesis of novel antimicrobial agents derived from this compound. Researchers synthesized several derivatives and tested their efficacy against common bacterial strains. Results indicated promising antimicrobial activity, suggesting further investigation into their mechanisms and potential therapeutic applications.

Case Study 2: Development of Conductive Polymers

In another study focused on materials science, researchers incorporated this compound into polymer blends. The resulting conductive polymers demonstrated enhanced electrical properties compared to traditional materials, indicating potential applications in electronic devices.

Mechanism of Action

The mechanism by which 1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to altered biochemical pathways and physiological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate C₆H₃F₄NO₃S 245.15 1-F, 5-CF₃, 2-SO₃⁻ High thermal stability (m.p. 190°C), polar solubility; potential use in ionic liquids or catalysis.
3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate C₈H₃F₆INO₃S 449.08 3-I, 5-CF₃, 2-OTf Heavier molecular weight due to iodine; triflate (OTf) is a superior leaving group. Likely used in cross-coupling reactions.
(5-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-1H-[1,2,4]triazol-3-yl)-acetonitrile (Example 61, Patent EP 1 926 722 B1) C₂₅H₁₇F₄N₇O₂ 547.45 Complex heterocyclic substituents Designed for pharmaceutical applications (e.g., kinase inhibition). Larger structure with benzimidazole and triazole moieties enhances target specificity.

Structural and Functional Differences

Substituent Effects :

  • Fluorine vs. Iodine : The target compound’s fluorine substituent increases electronegativity and stability compared to the iodo-substituted analog . However, iodine’s larger atomic radius and weaker C-I bond may render the latter more reactive in cross-coupling reactions.
  • Sulfonate vs. Triflate : The sulfonate group (-SO₃⁻) in the target compound offers strong acidity and solubility in polar solvents, whereas triflate (-OTf) in the iodo analog is a better leaving group, favoring nucleophilic substitutions .

Thermal Stability :
The target compound’s decomposition at 190°C suggests moderate thermal stability, typical of fluorinated sulfonates. In contrast, the iodo analog’s stability is likely lower due to the labile C-I bond.

Applications :

  • The target’s ionic character and sulfonate group make it a candidate for ionic liquids or acid catalysts .
  • Example 61 (Patent EP 1 926 722 B1) demonstrates how bulkier heterocyclic substituents (e.g., benzimidazole) tailor compounds for pharmaceutical targeting , contrasting with the simpler pyridinium sulfonate .

Research Findings and Trends

  • Electron-Deficient Pyridines: Fluorine and trifluoromethyl groups increase the electron-deficient nature of the pyridinium ring, enhancing reactivity toward nucleophilic aromatic substitution compared to non-fluorinated analogs.
  • Solubility : Sulfonate groups improve aqueous solubility, whereas trifluoromethanesulfonate (triflate) analogs are more lipophilic.
  • Synthetic Utility : The iodo-substituted derivative’s triflate group facilitates its use in Suzuki-Miyaura couplings, while the target compound’s stability may limit such reactivity .

Biological Activity

1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate (CAS No. 147541-08-0) is a quaternary ammonium compound notable for its unique structural characteristics, which include a pyridinium ring substituted with both fluoro and trifluoromethyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The molecular formula of this compound is C6H3F4NO3S, with a molecular weight of 245.15 g/mol. The compound is characterized by its high thermal stability, with a melting point of approximately 190°C (dec.) .

PropertyValue
Molecular FormulaC6H3F4NO3S
Molecular Weight245.15 g/mol
Melting Point190°C (dec.)
CAS Number147541-08-0

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of the fluoro and trifluoromethyl groups enhances the compound's lipophilicity and binding affinity, potentially leading to altered biochemical pathways .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been shown to inhibit the growth of certain bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The specific mechanisms through which it exerts these effects are still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can induce apoptosis in cancer cell lines. Research indicates that the compound may activate apoptotic pathways, leading to cell death in various tumor types. This property positions it as a candidate for further development in cancer therapeutics .

Case Studies

Several case studies have explored the applications of this compound in biological systems:

  • Antibacterial Activity : A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various pyridinium derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results showed a notable inhibition zone against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
  • Cancer Cell Apoptosis : In a controlled experiment involving human breast cancer cell lines, treatment with varying concentrations of the compound resulted in increased levels of caspase activation, indicating apoptosis induction. Flow cytometry analyses supported these findings by showing increased annexin V positivity among treated cells .

Synthesis Methods

The synthesis of this compound typically involves the reaction of pyridine derivatives with fluorinating agents under controlled conditions. One common method includes using N-fluoropyridinium salts as fluorinating agents to introduce the fluoro and trifluoromethyl groups effectively .

Q & A

Q. What are the recommended synthetic routes for 1-fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves nucleophilic fluorination of pyridine precursors followed by sulfonation. For example, analogous trifluoromethylpyridine derivatives (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid) are synthesized via Suzuki-Miyaura coupling reactions using boronic acids and halogenated intermediates . Optimization involves:
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency.
  • Temperature control : Reactions often proceed at 80–100°C to balance reactivity and decomposition risks.
  • Purification : Column chromatography or recrystallization (e.g., mp 287.5–293.5°C for related compounds ).
    Yields can be monitored via LCMS (e.g., m/z 366 [M+H]⁺ ) and HPLC (retention time ~1.26 minutes under SMD-TFA05 conditions ).

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use X-ray crystallography with programs like SHELXL or SHELXT for single-crystal structure determination . Key steps:
  • Data collection : Cu-Kα radiation (λ = 1.54178 Å) for small-molecule crystals.
  • Refinement : Anisotropic displacement parameters for fluorine and sulfur atoms to resolve electron density ambiguities.
    For non-crystalline samples, NMR (¹⁹F and ¹H) and FT-IR (sulfonate S=O stretching at ~1200–1300 cm⁻¹) are critical .

Q. What analytical techniques are suitable for quantifying trace impurities in this compound?

  • Methodological Answer :
  • HPLC-MS : Detect fluorinated byproducts (e.g., desulfonated intermediates) using reverse-phase C18 columns and acetonitrile/water gradients .
  • Elemental analysis : Confirm stoichiometry of fluorine and sulfur (theoretical %F: ~29.7%, %S: ~7.2%).
  • Karl Fischer titration : Measure residual moisture, which can hydrolyze the sulfonate group .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and sulfonate groups influence reactivity in cross-coupling reactions?

  • Methodological Answer : The trifluoromethyl group is strongly electron-withdrawing, reducing electron density at the pyridine ring and directing electrophilic substitution to the para position. In contrast, the sulfonate group enhances solubility in polar solvents but may sterically hinder coupling reactions. Computational studies (DFT) can model charge distribution:
  • Mulliken charges : Compare C-2 (sulfonate-bearing carbon) vs. C-5 (trifluoromethyl-bearing carbon) to predict regioselectivity.
    Experimental validation involves synthesizing derivatives (e.g., 2-fluoro-5-(4-fluorophenyl)pyridine ) and analyzing coupling efficiency via Hammett plots .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting vs. crystallographic symmetry)?

  • Methodological Answer : Discrepancies arise from dynamic effects (e.g., rotational barriers in solution vs. static crystal packing). For example:
  • Variable-temperature NMR : Assess coalescence temperatures for trifluoromethyl groups (typically >−40°C).
  • Solid-state NMR : Compare with single-crystal data to identify conformational locking .
    A case study on 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine shows that XRD-derived bond lengths (C-S = 1.76 Å) align with DFT-optimized geometries, whereas solution NMR may show averaged signals due to rapid thioether rotation .

Q. How can computational modeling predict the compound’s stability under acidic or basic conditions?

  • Methodological Answer : Perform ab initio molecular dynamics (AIMD) simulations to study hydrolysis pathways:
  • Protonation sites : The sulfonate group is resistant to acid (pKa ~−6), but the pyridinium nitrogen (pKa ~4.5) may protonate further in strong acids, destabilizing the ring.
  • Degradation products : Simulate intermediates like 5-(trifluoromethyl)pyridin-2-ol using Gaussian09 with B3LYP/6-31G(d) basis sets .
    Experimental validation: Accelerated stability testing (40°C/75% RH for 4 weeks) with LCMS monitoring .

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